molecular formula C7H12N2O2 B1358219 4-(2-Isocyanatoethyl)morpholine CAS No. 116237-40-2

4-(2-Isocyanatoethyl)morpholine

Cat. No.: B1358219
CAS No.: 116237-40-2
M. Wt: 156.18 g/mol
InChI Key: GMBYEADXSKWURI-UHFFFAOYSA-N
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Description

The Strategic Significance of the Isocyanate Functional Group in Advanced Organic Synthesis and Polymer Chemistry

The isocyanate functional group, with the formula R−N=C=O, is a cornerstone of modern polymer chemistry and a versatile electrophile in organic synthesis. wikipedia.org Its strategic importance stems from its high reactivity toward a wide range of nucleophiles, particularly those containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgdoxuchem.com This reactivity is the basis for the formation of some of the most widely used polymers and materials in industry. doxuchem.com

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) linkage, and when a diisocyanate is reacted with a diol or polyol, the resulting polymer is a polyurethane. wikipedia.orgaidic.it Polyurethanes are a remarkably versatile class of polymers, with applications ranging from flexible and rigid foams used in furniture and insulation to durable elastomers, coatings, adhesives, and sealants. doxuchem.coml-i.co.ukyoutube.com The properties of the resulting polyurethane can be finely tuned by varying the structure of the isocyanate and polyol precursors. doxuchem.com

Similarly, the reaction of isocyanates with amines produces urea (B33335) linkages, leading to the formation of polyurea polymers when diisocyanates and diamines are used. wikipedia.org Polyureas are known for their rapid curing times and exceptional mechanical and chemical resistance. Isocyanates also react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. wikipedia.orgl-i.co.uk This reaction is ingeniously exploited in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.orgyoutube.com

The reactivity of the isocyanate group is influenced by the nature of its substituent (R). Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the carbonyl carbon. aidic.itmdpi.com This differential reactivity allows for precise control over reaction rates and the final properties of the polymer. mdpi.com The fundamental reactions involving the isocyanate group are summarized in the table below.

Reactant Product Linkage/Compound Significance
Alcohol (R'-OH)Urethane (R-NH-CO-OR')Formation of polyurethanes wikipedia.orgaidic.it
Amine (R'-NH₂)Urea (R-NH-CO-NHR')Formation of polyureas wikipedia.org
Water (H₂O)Amine (R-NH₂) + Carbon Dioxide (CO₂)Foaming agent in polyurethane production wikipedia.orgl-i.co.uk

The ability to form stable and diverse linkages with a variety of functional groups makes the isocyanate a critical building block in the synthesis of complex molecules and advanced polymeric materials. rsc.orgontosight.ai

The Morpholine (B109124) Moiety as a Privileged Structure in Chemical Science

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govnih.govsci-hub.se This designation arises from its frequent appearance in bioactive compounds and its ability to confer advantageous physicochemical and pharmacokinetic properties. nih.govsci-hub.see3s-conferences.org

Beyond its role in modulating biological activity, morpholine is a versatile and readily accessible synthetic building block. nih.govsci-hub.se It can be easily introduced into molecules as a secondary amine or synthesized through various established methods. nih.govgoogle.com Its applications extend to agrochemicals, corrosion inhibitors, and as a component in the synthesis of advanced materials. e3s-conferences.orgbiosynce.comgoogle.com The diverse roles of the morpholine moiety are highlighted by its presence in compounds with a broad spectrum of pharmacological activities. nih.gov

Drug/Compound Class Role of Morpholine Moiety Reference
Linezolid (Antibiotic)Reduced toxicity and superior pharmacokinetic profile sci-hub.se
Gefitinib (Anticancer)Prolonged plasma half-life sci-hub.se
Rivaroxaban (Anticoagulant)Contributes to inhibitory activity and oral absorption sci-hub.se
CNS-active compoundsEnhances potency, acts as a scaffold, and modulates PK/PD properties acs.org

Synergistic Research Opportunities Arising from the Combination of Isocyanate and Morpholine Functionalities

The chemical structure of 4-(2-isocyanatoethyl)morpholine, which covalently links a highly reactive isocyanate group to a privileged morpholine scaffold, presents a unique platform for synergistic research and applications. This combination allows for the targeted delivery of the reactive isocyanate functionality, guided by the physicochemical properties of the morpholine ring.

One area of opportunity lies in the development of novel polymers and materials. By incorporating this compound into polyurethane or polyurea systems, the morpholine moiety becomes an integral part of the polymer backbone or a pendant group. This can impart desirable characteristics to the final material, such as improved hydrophilicity, altered surface properties, and potential for post-polymerization modification. The presence of the morpholine ring could also influence the catalytic activity in urethane formation, as tertiary amines are known to catalyze the reaction between isocyanates and alcohols. nih.govresearchgate.net

In the realm of medicinal chemistry and bioconjugation, this compound can serve as a valuable crosslinking agent or a linker for attaching small molecules to larger biological entities. The isocyanate group can react with nucleophilic residues on proteins or other biomolecules, while the morpholine component can enhance the solubility and biocompatibility of the resulting conjugate.

Furthermore, the combination of these two functionalities creates a powerful synthetic intermediate. The morpholine ring can direct the reactivity of the isocyanate group or participate in subsequent chemical transformations. Research into the synergistic effects of combining different functional groups has shown that such strategies can lead to materials with significantly enhanced properties. For instance, the synergistic effect of organomodification and isocyanate grafting has been shown to remarkably improve the tensile strength of polyurethane nanocomposites. researchgate.net This suggests that the integrated properties of this compound could lead to the development of advanced materials with tailored characteristics.

Contemporary Research Trajectories and Emerging Applications of Isocyanatoethyl Morpholine Derivatives

Current research involving structures related to this compound highlights its potential as a versatile building block in various fields. A key precursor, 4-(2-aminoethyl)morpholine, is utilized in the synthesis of coordination compounds, such as with cadmium(II), forming dimeric structures where the ligand is bidentate. nih.gov The synthesis of such metal complexes from the amino precursor suggests that the corresponding isocyanate could be used to create novel organometallic polymers or functionalized surfaces.

The morpholine moiety itself continues to be a focus of synthetic innovation. Recent studies have demonstrated the use of morpholine as a nucleophile in asymmetric ring-opening reactions of cyclic carbonates, catalyzed by chiral guanidinium (B1211019) salts, to produce optically active 1,3-diol derivatives with high enantioselectivity. acs.org This underscores the value of morpholine-containing nucleophiles in creating complex chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Emerging applications for derivatives of this compound are likely to leverage the unique combination of its functional groups. Potential areas of exploration include:

Smart Polymers: The development of stimuli-responsive polymers where the morpholine unit can be protonated or deprotonated to alter the material's properties in response to pH changes.

Functional Coatings: The creation of surface coatings with enhanced adhesion, biocompatibility, or specific binding properties due to the presence of the morpholine moiety.

Drug Delivery Systems: The use of this compound as a linker to attach therapeutic agents to carrier molecules, with the morpholine ring potentially improving the pharmacokinetic profile of the conjugate.

Advanced Synthesis: Its application as a key intermediate in multi-step syntheses, where the isocyanate provides a reactive handle for building molecular complexity and the morpholine ring imparts favorable physical properties.

The ongoing exploration of morpholine derivatives in areas such as central nervous system (CNS) disorders further points to the potential for creating novel bioactive compounds from functionalized morpholine scaffolds. google.com As synthetic methodologies become more advanced, the strategic use of bifunctional molecules like this compound is expected to play an increasingly important role in the design of next-generation materials and therapeutic agents. e3s-conferences.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-isocyanatoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBYEADXSKWURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622627
Record name 4-(2-Isocyanatoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116237-40-2
Record name 4-(2-Isocyanatoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 2 Isocyanatoethyl Morpholine

Bimolecular and Multicomponent Reactions Involving 4-(2-Isocyanatoethyl)morpholine

The highly electrophilic carbon atom of the isocyanate group makes it susceptible to attack by a wide variety of nucleophiles, particularly those containing an active hydrogen atom. These reactions are typically rapid and form the basis of polyurethane and polyurea chemistry.

The general mechanism for nucleophilic addition to an isocyanate involves the attack of a nucleophile (e.g., an alcohol, amine, or water) on the carbonyl carbon of the isocyanate group. This is followed by the transfer of a proton from the nucleophile to the nitrogen atom of the isocyanate, resulting in a stable addition product.

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol or a polyol, yields a urethane (B1682113) (also known as a carbamate). This polyaddition reaction is the fundamental chemical process for the synthesis of polyurethanes. mdpi.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

For this compound, this reaction would be subject to intramolecular catalysis by the morpholine's tertiary amine, as discussed in section 3.1.2. The amine can activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity and thereby accelerating the rate of urethane formation. nih.gov This reaction is typically carried out in aprotic solvents and can be performed at room or slightly elevated temperatures.

Table 2: General Reaction Conditions for Urethane Formation
Reactant 1Reactant 2 (Example)ProductTypical Conditions
This compoundAlcohol (e.g., Butanol)Alkyl N-[2-(morpholin-4-yl)ethyl]carbamateAprotic solvent (THF, Acetonitrile); Room Temp. to 80°C; Catalyst (optional, autocatalysis may occur)
This compoundPolyol (e.g., Polypropylene glycol)PolyurethaneBulk or solvent; 50-100°C; Often requires catalyst (e.g., organotin or amine)

The reaction of an isocyanate with a primary or secondary amine is extremely rapid and results in the formation of a substituted urea (B33335). This reaction is generally faster than the corresponding reaction with alcohols and typically proceeds to completion without the need for a catalyst. The high rate is due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen.

When this compound reacts with an amine or diamine, a morpholinoethyl-substituted urea is formed. This is a straightforward and high-yield reaction, commonly performed by mixing the reactants in a suitable solvent at room temperature.

Table 3: General Reaction Conditions for Urea Formation
Reactant 1Reactant 2 (Example)ProductTypical Conditions
This compoundPrimary Amine (e.g., Aniline)1-[2-(Morpholin-4-yl)ethyl]-3-phenylureaAprotic solvent (THF, DMF, DCM); Room Temperature; No catalyst required
This compoundSecondary Amine (e.g., Cyclohexylamine)1-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]ureaAprotic solvent (THF, DMF, DCM); Room Temperature; No catalyst required

Nucleophilic Addition Reactions with Active Hydrogen Compounds

Thiourethane Formation with Thiols

The reaction between isocyanates and thiols, often termed a "thiol-isocyanate click reaction," is a highly efficient method for the formation of thiourethane linkages. This reaction is analogous to the formation of urethanes from isocyanates and alcohols but exhibits distinct reactivity patterns. The reaction of this compound with a thiol-containing compound (R-SH) proceeds via the nucleophilic addition of the sulfur atom to the electrophilic carbon of the isocyanate group, yielding a thiourethane.

The process can be catalyzed by both basic and acidic catalysts. upc.edu Basic catalysts, such as tertiary amines, activate the thiol by deprotonation to form a more nucleophilic thiolate anion, which then rapidly attacks the isocyanate. nih.gov Lewis acid catalysts, like organotin compounds, function by coordinating with the isocyanate group, thereby increasing its electrophilicity. nih.gov The formation of poly(thiourethane) networks through this reaction is generally much faster than the corresponding polyurethane formation due to the higher nucleophilicity of the thiolate anion compared to an alcohol. upc.edu This rapid reaction rate can present challenges in terms of processing and requires careful control, often through the use of latent catalysts or by managing the catalyst concentration. upc.edu

Research into polythiourethane synthesis has explored various diisocyanates and polythiols to create thermoset materials with desirable thermal and mechanical properties. upc.edu The general reaction scheme is as follows:

Scheme 1: General reaction for thiourethane formation.

Reaction of this compound with a thiol to form a thiourethane.

This image is a placeholder representing the chemical reaction.

The properties of the resulting polythiourethanes, such as glass transition temperature (Tg) and thermal stability, are directly influenced by the chemical structure of the isocyanate and thiol precursors. upc.edu

Reactivity in Multicomponent Reaction Systems

Isocyanates are valuable reagents in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. rsc.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net

This compound, with its reactive isocyanate group, is a potential substrate for various isocyanate-based MCRs. For instance, in a three-component reaction (3-MCR), it could react with a nucleophile and an electrophile to construct complex heterocyclic or acyclic structures. One documented example involves the reaction of sulfonyl isocyanates with dialkyl acetylene-dicarboxylates and morpholine (B109124), which proceeds under mild, catalyst-free conditions to produce highly functionalized products in excellent yields. rsc.org While this example uses morpholine as a separate component, it illustrates the type of transformations where a morpholine-containing isocyanate could participate.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, represent another major class of MCRs where isocyanates can be involved, often as intermediates or key reactants. nih.gov The Ugi four-component reaction, for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The versatility of isocyanates in these systems allows for the synthesis of diverse molecular architectures, including various amide derivatives, ureas, and heterocyclic compounds like uracils and succinimides. nih.govrsc.org

Mechanistic Elucidation through Computational Chemistry and Experimental Kinetics

Quantum Chemical Calculations (e.g., DFT) of Reaction Energy Profiles and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the detailed mechanisms of chemical reactions. nih.gov These methods allow for the calculation of reaction energy profiles, the identification of transition states (TS), and the characterization of intermediates, providing insights that are often difficult to obtain through experimental means alone. chemrxiv.org

For isocyanate reactions, computational studies have been used to investigate the mechanism of urethane formation, a reaction closely related to thiourethane formation. A theoretical study on the reaction of phenyl isocyanate with butan-1-ol, catalyzed by morpholine, provides a relevant model for understanding the role of the morpholine moiety. nih.gov Using the G3MP2BHandHLYP composite method, researchers have detailed a seven-step mechanism for the catalyzed reaction, which differs significantly from the catalyst-free pathway. nih.govresearchgate.net

The catalyzed reaction begins with the formation of a complex between the catalyst (morpholine) and the alcohol (butan-1-ol). The isocyanate then joins to form a trimolecular complex. nih.gov The key step involves the nucleophilic attack of the alcohol on the isocyanate, proceeding through a first transition state (TS1) to form a zwitterionic intermediate (IM). A second transition state (TS2) corresponds to the proton transfer from the catalyst to the product, leading to the formation of the urethane and regeneration of the catalyst. nih.gov

The calculated Gibbs free energies for the morpholine-catalyzed reaction highlight the energy landscape of the process. An irregularity in the initial energy profile, where the zwitterionic intermediate appeared higher in energy than the subsequent transition state, was resolved by applying a correction for the solvent effect, which is significant for such charged species. nih.gov

Table 1: Calculated Relative Gibbs Free Energies (kJ/mol) for the Morpholine-Catalyzed Reaction of Phenyl Isocyanate and Butan-1-ol Data sourced from computational studies at the G3MP2BHandHLYP level of theory. nih.gov

SpeciesRelative Gibbs Free Energy (kJ/mol)
Reactant Complex 1 (RC1)0.00
Transition State 1 (TS1)98.42
Intermediate (IM)12.79
Transition State 2 (TS2)5.46
Product Complex (PC)-33.47

Kinetic Studies of Isocyanate Reactions and Catalyst Effects

Experimental kinetic studies are crucial for validating the mechanisms proposed by computational models and for quantifying the effects of catalysts on reaction rates. The reactions of isocyanates with nucleophiles like alcohols, phenols, and thiols can proceed through multiple consecutive steps, leading to products such as carbamates (urethanes), allophanates, and isocyanurates. rsc.org

The rate of these reactions is highly dependent on the nature of the reactants, the stoichiometric ratio, and the type of catalyst used. rsc.org For the formation of urethanes, tertiary amines and organotin compounds are common catalysts. wernerblank.com Kinetic investigations have shown that tertiary amine catalysts can operate through different mechanisms. One proposed pathway is a concerted termolecular mechanism. rsc.org Another involves the formation of a complex between the amine and the alcohol, which enhances the nucleophilicity of the hydroxyl group. wernerblank.com

In the case of this compound, the embedded tertiary amine functionality of the morpholine ring can play a direct role in the kinetics of its reactions. The rate constants for carbamate formation (k1), allophanate formation (k2), and isocyanurate formation (k3) are influenced by the catalyst. With common tertiary amines like DABCO, the rate of carbamate formation is typically much larger than the rates of subsequent reactions (k1 > k2, k3). rsc.org However, with certain anionic catalysts, the formation of isocyanurate can become dominant (k1 < k2 ≈ k3). rsc.org

The effect of different amine catalysts on urethane formation has been compared through both experimental and theoretical studies. For instance, computational studies have calculated activation energies for cyclic amine catalysts that are in good agreement with experimental data, validating the theoretical models used. nih.gov

Role of the Morpholine Ring as an Internal Catalyst or Modulator of Reactivity

The morpholine ring within the this compound structure is not merely a passive component but can actively participate in the molecule's reactions, acting as an internal ("intramolecular") catalyst. The nitrogen atom of the morpholine ring is a tertiary amine, a well-known catalyst for isocyanate reactions.

Computational studies comparing morpholine and its derivative, 4-methylmorpholine, as catalysts for urethane formation have shed light on the role of the morpholine structure. nih.gov The results indicate that the catalytic activity is related to the proton affinity (PA) of the amine. Morpholine was found to be a slightly less effective catalyst than 4-methylmorpholine. nih.gov This difference in catalytic efficiency is associated with their respective proton affinities; a lower proton affinity was linked to a better catalytic effect as it influences the relative energy of the reaction steps. nih.gov

The proposed catalytic mechanism involves the morpholine nitrogen atom activating the hydroxyl group of the alcohol through hydrogen bonding, thereby increasing its nucleophilicity for attack on the isocyanate carbon. nih.gov The presence of the catalyst significantly lowers the activation energy of the reaction compared to the uncatalyzed process. nih.gov For this compound, this catalytic capability is inherent to its structure. This intramolecular catalysis can lead to enhanced reactivity compared to isocyanates lacking such a feature, and it can also influence the product distribution in competitive reaction pathways, such as the formation of urethanes versus side reactions like allophanate or isocyanurate formation. researchgate.net The proximity of the internal catalytic site to the reacting isocyanate group can lead to unique kinetic profiles and selectivities.

Polymerization Chemistry and Architecture Design Based on 4 2 Isocyanatoethyl Morpholine

Homopolymerization Studies of 4-(2-Isocyanatoethyl)morpholine Monomers

The homopolymerization of this compound would result in a polymer with a polyamide-like backbone and pendant morpholinoethyl groups. The polymerization mechanism would primarily involve the highly reactive isocyanate group.

The direct radical polymerization of isocyanates is not a common or efficient method for producing high molecular weight polymers. wikipedia.org The isocyanate group (–N=C=O) itself is not susceptible to conventional radical attack in the same way as a vinyl monomer's carbon-carbon double bond. wikipedia.org Radical initiators would not effectively initiate a chain-growth polymerization through the N=C or C=O double bonds of the isocyanate.

However, it is conceivable to have a modified version of this monomer, for instance, by introducing a polymerizable group like an acrylate (B77674) or methacrylate (B99206). For example, a related compound, 2-(acryloyloxy)ethylisocyanate (AOI), has been successfully polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org In such a scenario, the polymerization would proceed through the vinyl group, leaving the isocyanate as a pendant functional group for post-polymerization modification.

The thermodynamics of polymerization are governed by the Gibbs free energy equation, ΔG_p = ΔH_p - TΔS_p. For polymerization to be favorable, ΔG_p must be negative. libretexts.org The conversion of the double bonds in a monomer to single bonds in the polymer is typically an exothermic process (negative ΔH_p), which favors polymerization. libretexts.org However, the conversion of many small monomer molecules into a large polymer chain results in a decrease in entropy (negative ΔS_p), which opposes polymerization. libretexts.org For many polymerization reactions, there exists a "ceiling temperature" (T_c = ΔH_p / ΔS_p) above which the polymerization is no longer thermodynamically favorable. libretexts.org For isocyanate polymerizations, the enthalpy of polymerization is generally favorable, but the specific thermodynamic parameters for this compound are not available.

Given the nature of the isocyanate group, other polymerization mechanisms are more likely to be successful for the homopolymerization of this compound.

Anionic Polymerization: Isocyanates are well-known to undergo anionic polymerization. acs.orgtandfonline.comacs.orgresearchgate.netnih.gov The polymerization is typically initiated by nucleophiles such as organometallic compounds (e.g., n-butyllithium) or sodium benzanilide (B160483) at low temperatures (e.g., -78 °C) to prevent side reactions like cyclotrimerization to form isocyanurates. researchgate.netnih.gov The propagating species is a resonance-stabilized amidate anion. The presence of the morpholine (B109124) group in this compound could potentially influence the polymerization by acting as an internal Lewis base, which might affect the initiator efficiency and the stereochemistry of the resulting polymer.

Coordination Polymerization: Certain transition metal complexes, such as those of titanium, have been used to catalyze the coordination polymerization of isocyanates. mdpi.com This method can offer good control over the polymer's molecular weight and stereostructure, leading to helical polymers. The morpholine moiety could potentially coordinate with the metal center of the catalyst, thereby influencing the polymerization kinetics and the properties of the resulting polymer.

Cationic Polymerization: Cationic polymerization of isocyanates is less common and generally less controlled than anionic or coordination polymerization. wikipedia.org Strong acids could potentially initiate the polymerization, but the high reactivity of the isocyanate group can lead to various side reactions. The tertiary amine of the morpholine group would likely be protonated by strong acids, which would complicate the polymerization process.

Copolymerization Strategies for Diverse Polymeric Architectures

Copolymerization of this compound with other monomers is a promising strategy to create a wide range of polymeric architectures with tunable properties. The isocyanate group can either be part of the monomer that is copolymerized or it can be used as a reactive handle for post-polymerization modification.

While direct copolymerization of this compound via radical polymerization is unlikely, a more feasible approach would be to use a monomer that contains a morpholine group and a polymerizable vinyl group, and then introduce the isocyanate functionality later, or to use a monomer with a protected isocyanate group.

For instance, statistical copolymers have been synthesized using morpholine-functional monomers like 4-acryloylmorpholine (B1203741) (4AM) and 2-N-morpholinoethyl methacrylate (MEMA) with other monomers such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) via nitroxide-mediated polymerization (NMP). squarespace.com This demonstrates that morpholine-containing monomers can be readily copolymerized using controlled radical polymerization techniques.

To create block copolymers containing a this compound-derived block, a sequential polymerization approach would be necessary. For example, a block of a conventional monomer like a methacrylate or acrylate could be synthesized first using a controlled polymerization technique like RAFT or atom transfer radical polymerization (ATRP). Then, a second block of a monomer with a protected isocyanate group could be grown from the first block. Alternatively, a block copolymer with hydroxyl or amine functional groups could be synthesized and subsequently reacted with this compound to introduce the morpholinoethyl isocyanate moiety.

In copolymerization, the reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of the propagating chain end of one monomer towards the same monomer versus the other monomer. scielo.orgwikipedia.orgfiveable.meyoutube.com The values of r1 and r2 determine the microstructure of the resulting copolymer (i.e., whether it is random, alternating, or blocky). wikipedia.orgfiveable.me

For the copolymerization of a vinyl-containing morpholine monomer (M1) with a conventional monomer like a methacrylate (M2), the reactivity ratios would need to be determined experimentally. This is typically done by carrying out a series of copolymerizations with different initial monomer feed ratios and measuring the composition of the resulting copolymer at low conversion. scielo.org

Table 1: Hypothetical Reactivity Ratios and Resulting Copolymer Microstructure

Reactivity Ratios Copolymer Microstructure Description
r1 > 1, r2 < 1 Blocky (tendency towards homopolymerization of M1) Propagating chain with M1 end prefers to add another M1.
r1 < 1, r2 > 1 Blocky (tendency towards homopolymerization of M2) Propagating chain with M2 end prefers to add another M2.
r1 ≈ r2 ≈ 1 Random Both propagating chain ends show similar reactivity towards both monomers.
r1 ≈ r2 ≈ 0 Alternating Each propagating chain end prefers to add the other monomer.

This table presents a general guide to interpreting reactivity ratios. The actual values would need to be determined experimentally for any given monomer pair.

Control over the microstructure of the copolymer allows for the fine-tuning of its properties. For example, a random copolymer will have properties that are an average of the two homopolymers, while a block copolymer can exhibit microphase separation and form distinct nanostructures.

The isocyanate group of this compound is an excellent functional handle for graft copolymerization. nih.gov This can be achieved through two main strategies: "grafting to" and "grafting from".

"Grafting to": In this approach, a polymer backbone with reactive groups (e.g., hydroxyl or amine groups) is reacted with this compound. The isocyanate group will readily react with the hydroxyl or amine groups on the polymer backbone to form urethane (B1682113) or urea (B33335) linkages, respectively, thereby grafting the morpholinoethyl group onto the polymer.

"Grafting from": This method involves a polymer backbone that contains initiator sites. A monomer, in a modified form that can be polymerized, would be grafted from these sites. A more direct "grafting from" approach using the isocyanate would be less common.

A well-documented example that illustrates the utility of the isocyanate group in grafting is the reaction of isocyanatoethyl methacrylate (IEMA) with a polymer containing thiol groups. rsc.org The thiol groups can be generated by the reduction of a thiocarbonylthio end-group of a polymer synthesized by RAFT. The subsequent reaction with IEMA results in a thiourethane linkage, effectively grafting the methacrylate group to the polymer chain. rsc.org This methacrylate group can then be used for further polymerization, creating a graft copolymer. A similar strategy could be employed with this compound to graft it onto a suitable polymer backbone.

Table 2: Mentioned Compounds

Compound Name
This compound
2-(Acryloyloxy)ethylisocyanate (AOI)
4-Acryloylmorpholine (4AM)
2-N-Morpholinoethyl methacrylate (MEMA)
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
n-Butyllithium
Sodium benzanilide

Functionalization of Polymers with Pendant Isocyanate Groups

The presence of a reactive isocyanate group on a polymer backbone opens up a vast array of possibilities for chemical modification. This section details the strategies for leveraging the pendant isocyanate functionality derived from this compound for creating tailored polymeric materials.

Post-Polymerization Modification via Isocyanate Reactivity

Post-polymerization modification is a powerful technique for introducing diverse functionalities into a polymer that may not be compatible with the initial polymerization conditions. nih.gov Polymers bearing pendant isocyanate groups, such as those synthesized using this compound, serve as versatile platforms for such modifications. The high reactivity of the isocyanate group towards nucleophiles like amines, alcohols, and thiols allows for efficient and often quantitative attachment of a wide range of molecules under mild conditions.

This "click"-like reactivity enables the covalent attachment of various functional moieties, including bioactive molecules, fluorescent dyes, or other polymers. For instance, polymers with pendant isocyanate groups can be readily functionalized by reacting them with primary amines to form urea linkages, or with alcohols to form urethane linkages. This approach offers a modular way to fine-tune the properties of the final material. While direct studies on polymers from this compound are limited, research on analogous systems, such as those based on 2-(acryloyloxy)ethylisocyanate (AOI), demonstrates the efficiency of this method. Efficient side-chain functionalization of poly(2-(acryloyloxy)ethylisocyanate) homopolymers has been achieved through reactions with amines, thiols, and alcohols. scielo.br

Table 1: Reactivity of Pendant Isocyanate Groups with Various Nucleophiles

NucleophileLinkage FormedRelative Reaction RateCatalyst Often Required
Primary AmineUreaVery FastNo
Secondary AmineUreaFastNo
AlcoholUrethaneModerate to SlowYes (e.g., DBTDL)
ThiolThiourethaneFast (with base)Yes (base)
WaterUnstable Carboxamic Acid -> Amine + CO2FastNo

This table provides a generalized overview of isocyanate reactivity. DBTDL stands for Dibutyltin dilaurate.

Synthesis of Crosslinked Networks and Hydrogels

The isocyanate functionality of this compound is a key feature for the formation of crosslinked polymer networks and hydrogels. nih.govresearchgate.net Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are of significant interest for biomedical applications. scielo.brresearchgate.netplu.mx

The synthesis of such networks can be achieved by reacting polymers containing pendant isocyanate groups with di- or multifunctional nucleophiles, such as diamines or diols. This reaction creates covalent crosslinks between the polymer chains, leading to the formation of a stable network. The degree of crosslinking, and thus the mechanical and swelling properties of the resulting material, can be controlled by the concentration of the crosslinking agent and the density of isocyanate groups on the polymer backbone. researchgate.netrsc.org

While specific studies detailing the use of this compound for hydrogel synthesis are not abundant, the general principle is well-established for other isocyanate-containing monomers. For example, hydrogels based on 4-acryloylmorpholine (4-AcM), a related monomer, have been synthesized via photopolymerization. scielo.brresearchgate.netplu.mx These hydrogels exhibit porous structures and their swelling behavior can be tuned by the composition and crosslinking density. scielo.brresearchgate.netplu.mx It is conceivable that a similar approach could be used with polymers derived from this compound, where the morpholine group would enhance hydrophilicity and the isocyanate group would provide a handle for crosslinking.

Incorporation of Dynamic Covalent Bonds and Reversible Linkages

The introduction of dynamic covalent bonds into polymer networks allows for the creation of "smart" materials that can respond to external stimuli, exhibiting properties such as self-healing and shape memory. uchicago.edu The urethane linkage, formed from the reaction of an isocyanate with an alcohol, can be designed to be reversible under certain conditions, such as elevated temperatures. uchicago.edu This reversibility allows the polymer network to rearrange its structure, enabling properties like thermal remendability. mdpi.com

Polymers functionalized with this compound could be crosslinked with diols to form polyurethane networks. The reversibility of the urethane bonds in these networks would depend on the specific structure of the diol and the presence of catalysts. This approach offers a pathway to creating adaptable and reprocessable materials. The integration of such dynamic chemistries into polymer networks has been shown to impart adhesive properties and allows for a high degree of contact between the adhesive and the substrate. uchicago.edu

Advanced Polymer Synthesis Methodologies Utilizing this compound

Modern polymer synthesis techniques offer precise control over molar mass, architecture, and functionality. This section explores the potential application of these advanced methods to monomers like this compound.

Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization for related monomers)

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govusm.edu The direct RAFT polymerization of monomers containing unprotected isocyanate groups has been reported to be challenging but achievable under specific conditions. scielo.brresearchgate.net

Research on the RAFT polymerization of N-acryloylmorpholine (AM), a structurally similar monomer, has been successful. nih.gov These studies have demonstrated that the polymerization can be well-controlled, yielding polymers with predictable molecular weights and low dispersity. nih.gov Furthermore, block copolymers containing poly(N-acryloylmorpholine) as a hydrophilic block have been synthesized, which can self-assemble into various nanostructures in aqueous solution. nih.gov These findings suggest that RAFT polymerization could be a viable method for producing well-defined polymers from vinyl-functionalized derivatives of this compound. The use of morpholine-based RAFT agents has also been explored for the polymerization of less-activated monomers. uchicago.edu

Table 2: Representative Data from RAFT Polymerization of N-Acryloylmorpholine (a related monomer)

MonomerCTAInitiatorSolventTime (h)Mₙ ( g/mol )Đ (PDI)Reference
N-AcryloylmorpholineBPATAIBNDioxane215,0001.15 usm.edu
N-AcryloylmorpholineBPATAIBNDioxane428,0001.18 usm.edu
N-AcryloylmorpholineBPATAIBNDioxane642,0001.21 usm.edu

This data is for a related monomer, N-Acryloylmorpholine, and is presented for illustrative purposes. Mₙ is the number-average molecular weight, and Đ (or PDI) is the dispersity (polydispersity index). BPAT is 2-(butylthiocarbonothioylthio)propanoic acid and AIBN is azobisisobutyronitrile.

Surface-Initiated Polymerization for Polymer Brushes and Coatings

Surface-initiated polymerization (SIP) is a "grafting from" technique used to create dense polymer layers, known as polymer brushes, covalently attached to a substrate. researchgate.netusm.edu This method allows for the precise control over the thickness and density of the polymer coating, enabling the tailoring of surface properties. usm.edu

A common strategy involves immobilizing an initiator on the surface, from which the polymerization of a monomer like a vinyl-substituted derivative of this compound would be initiated. The resulting polymer brushes would present pendant isocyanate groups, creating a highly functional surface that could be used for a variety of applications, including the fabrication of biosensors, antifouling coatings, and platforms for cell adhesion. The synthesis of poly(N-acryloylmorpholine) brushes via surface-initiated RAFT polymerization has been successfully demonstrated. usm.edu

Application of Click Chemistry Principles in Polymer Derivatization

The derivatization of polymers using click chemistry has emerged as a powerful tool for introducing complex functionalities and designing novel macromolecular architectures. Among the various click reactions, the thiol-isocyanate reaction has gained significant attention for its high efficiency and functional group tolerance. This approach allows for the post-polymerization modification of polymers, enabling the introduction of specific pendant groups that can impart desired properties, such as stimuli-responsiveness.

The use of this compound in this context is particularly noteworthy. The morpholine moiety is known to impart pH-responsiveness to polymers due to the tertiary amine, which can be protonated at lower pH values. This property is highly desirable for applications in areas such as drug delivery and smart materials. The isocyanate group, on the other hand, readily reacts with thiol groups on a polymer backbone in a highly efficient "click" reaction, forming a stable thiocarbamate linkage.

Detailed Research Findings

Recent research has explored the functionalization of polymer brushes and other polymer structures using the thiol-isocyanate click reaction. While specific studies focusing exclusively on this compound are limited in publicly available literature, the general principles and findings from related studies on isocyanate-functionalized polymers provide a strong foundation for its application.

In a representative study, isocyanate-functionalized polymer brushes were rapidly and efficiently modified with a variety of thiol-containing molecules. The reactions, typically catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceed to high conversion in short reaction times and at room temperature. This demonstrates the robustness and efficiency of the thiol-isocyanate click reaction for polymer surface modification.

The introduction of the morpholine group via this compound is expected to confer pH-sensitivity to the modified polymer. Polymers containing morpholine units exhibit a change in their solubility and conformation in response to pH variations. For instance, at physiological pH (around 7.4), the morpholine group is largely deprotonated and the polymer may be more hydrophobic. Upon a decrease in pH, protonation of the morpholine nitrogen leads to increased hydrophilicity and a potential conformational change or swelling of the polymer.

The table below summarizes the expected outcomes and characteristics of polymers derivatized with this compound based on established principles of thiol-isocyanate click chemistry and the known properties of morpholine-containing polymers.

Advanced Spectroscopic and Analytical Methodologies for the Investigation of this compound and its Derivatives

The comprehensive characterization of "this compound" and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for elucidating molecular structures, monitoring reaction kinetics, and determining the properties of resulting polymeric materials.

Advanced Spectroscopic and Analytical Methodologies for the Investigation of 4 2 Isocyanatoethyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "4-(2-Isocyanatoethyl)morpholine". It provides profound insights into the molecular framework and the dynamics of reactions involving this compound. youtube.comwiley.com

High-Resolution ¹H and ¹³C NMR for Molecular Fingerprinting

High-resolution ¹H and ¹³C NMR spectra serve as unique molecular fingerprints for "this compound". The chemical shifts (δ) and coupling constants in these spectra provide definitive information about the electronic environment and connectivity of each atom. nih.govresearchgate.net

In a typical ¹H NMR spectrum, the protons of the morpholine (B109124) ring exhibit characteristic signals. The protons on the carbons adjacent to the oxygen atom appear at a different chemical shift than those adjacent to the nitrogen atom due to the differing electronegativity. The ethyl group protons also show distinct signals, with the methylene (B1212753) group adjacent to the isocyanate group being significantly influenced by its electron-withdrawing nature.

Similarly, the ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The carbon of the isocyanate group (N=C=O) is particularly noteworthy, appearing in a characteristic downfield region. The chemical shifts of the morpholine and ethyl carbons provide a complete picture of the carbon skeleton. rsc.org

Table 1: Representative NMR Data for Morpholine-Containing Structures

NucleusTypical Chemical Shift (ppm)Description
¹H3.50 - 3.80Protons on carbons adjacent to oxygen in morpholine ring
¹H2.40 - 2.70Protons on carbons adjacent to nitrogen in morpholine ring
¹³C120 - 130Isocyanate carbon (N=C=O)
¹³C65 - 70Carbons adjacent to oxygen in morpholine ring
¹³C45 - 55Carbons adjacent to nitrogen in morpholine ring
Note: Exact chemical shifts for "this compound" can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethyl chain and the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the signals of the CH₂ groups in the ethyl and morpholine moieties. sdsu.edu

In-Situ NMR for Kinetic Studies and Reaction Mechanism Probing

In-situ or real-time NMR spectroscopy is a powerful method for monitoring the progress of reactions involving "this compound". youtube.comasahilab.co.jp By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of reactant signals and the appearance of product signals. nih.gov This allows for the determination of reaction kinetics, including reaction rates and orders. youtube.comresearchgate.net Furthermore, the detection of transient intermediates can provide critical evidence for elucidating the reaction mechanism. wiley.comresearchgate.net For example, in the reaction of "this compound" with an alcohol to form a urethane (B1682113), in-situ NMR can monitor the consumption of the isocyanate and alcohol and the formation of the urethane product in real-time. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are essential tools for identifying functional groups and monitoring the chemical transformations of "this compound". researchgate.netupi.edu

The most prominent and diagnostic feature in the IR spectrum of "this compound" is the strong and sharp absorption band of the isocyanate group (N=C=O). This band typically appears in the region of 2250-2285 cm⁻¹. remspec.comresearchgate.net The presence of this intense band is a clear indicator of the unreacted isocyanate.

Other characteristic absorptions include:

C-H stretching vibrations of the morpholine and ethyl groups (around 2800-3000 cm⁻¹). researchgate.net

C-O-C stretching of the ether linkage in the morpholine ring (around 1115 cm⁻¹).

FTIR spectroscopy is exceptionally useful for tracking the progress of reactions involving the isocyanate group. remspec.commt.com For instance, in a polymerization reaction to form a polyurethane, the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ can be quantitatively monitored over time. researchgate.net Simultaneously, the appearance of new bands, such as the N-H stretching (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching (around 1700 cm⁻¹), confirms the formation of the urethane linkage. thermofisher.comresearchgate.net This makes FTIR an ideal technique for real-time, in-situ reaction monitoring, often using fiber-optic probes. remspec.com

Table 2: Key IR Absorption Frequencies for Monitoring Reactions of this compound

Functional GroupWavenumber (cm⁻¹)IntensitySignificance
Isocyanate (N=C=O)2250 - 2285Strong, SharpDisappears as the reaction proceeds. remspec.com
Amine (N-H Stretch)3300 - 3500ModerateAppears upon reaction with water or amines.
Urethane (N-H Stretch)~3300ModerateAppears upon formation of urethane.
Urethane (C=O Stretch)~1700StrongAppears upon formation of urethane. thermofisher.com
C-O-C Stretch (Ether)~1115StrongCharacteristic of the morpholine ring.
Data sourced from multiple references. instanano.comthermofisher.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of "this compound" and its derivatives through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. core.ac.uknih.gov

In a typical mass spectrum of "this compound", the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The high-resolution mass of this ion can be used to confirm its elemental formula (C₇H₁₂N₂O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for morpholine-containing compounds. nih.gov Key fragments for "this compound" would likely arise from:

Cleavage of the ethyl side chain.

Loss of the isocyanate group.

Fragmentation of the morpholine ring itself, often leading to a characteristic ion at m/z 57 or other fragments related to the morpholine core. researchgate.net

When analyzing derivatives or reaction products, MS and HRMS can confirm the success of a reaction by identifying the molecular ion of the expected product. nih.gov For example, after reaction with an alcohol, the mass spectrum would show a molecular ion corresponding to the newly formed urethane. The fragmentation pattern would also change, reflecting the new structure and helping to confirm the site of modification. whitman.edu

Advanced Thermal Analysis Techniques for Polymer Characterization

When "this compound" is used as a monomer or a reactive component in the synthesis of polymers, such as polyurethanes, advanced thermal analysis techniques are crucial for characterizing the resulting materials. researchgate.net These techniques provide information on thermal stability, phase transitions, and viscoelastic properties.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a material as a function of temperature. For polymers derived from "this compound", TGA determines their thermal stability and decomposition profile. The onset of decomposition indicates the temperature at which the polymer begins to degrade. The TGA curve can reveal a multi-step degradation process, which may be correlated with the breakdown of specific parts of the polymer structure, such as the urethane linkages or the morpholine side chains. researchgate.net

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine key thermal transitions in polymers. The glass transition temperature (Tg) is a critical parameter identified by DSC, representing the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. Other transitions, such as melting temperatures (Tm) for crystalline domains or curing exotherms, can also be characterized. researchgate.net

Dynamic Mechanical Analysis (DMA) : DMA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency. For polymers containing the morpholine moiety, DMA provides detailed information about the glass transition, as well as other relaxations or transitions not easily detected by DSC. It gives insight into the material's stiffness, energy dissipation characteristics, and crosslink density. researchgate.net

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal behavior of polymers, including those synthesized from this compound. hu-berlin.dehu-berlin.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions. hu-berlin.dehu-berlin.de

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de In DSC, the glass transition appears as a step-like change in the heat capacity of the polymer. hu-berlin.dehu-berlin.de The temperature at which this change occurs, the glass transition temperature (Tg), is a critical parameter that defines the upper temperature limit for the use of the polymer in its rigid state. Below the Tg, the polymer chains have limited mobility, while above it, they become more mobile. hu-berlin.de DSC is a highly valuable method for determining the Tg of polymers derived from this compound. hu-berlin.de

Melting and Crystallization: For semi-crystalline polymers, DSC can also determine the melting temperature (Tm) and the crystallization temperature (Tc). researchgate.net The melting of a crystalline polymer is an endothermic process that appears as a peak on the DSC curve, while crystallization is an exothermic process, appearing as a peak in the opposite direction. researchgate.net The enthalpy of fusion and crystallization, which can be calculated from the area of these peaks, provides information about the degree of crystallinity of the polymer. researchgate.net

Advanced DSC techniques, such as Modulated Temperature DSC (MTDSC), can provide even more detailed information by separating the heat flow into reversing and non-reversing components. taylorfrancis.com This allows for a more accurate determination of the glass transition, especially when it is obscured by other thermal events. taylorfrancis.com

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is another crucial thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.eduyoutube.com TGA is primarily used to evaluate the thermal stability and decomposition behavior of polymers, including those incorporating this compound. nih.govyoutube.com

By heating a small amount of the polymer at a constant rate, a TGA curve is generated, which plots the percentage of weight loss against temperature. youtube.com From this curve, several important parameters can be determined:

Onset of Degradation: The temperature at which the polymer begins to lose weight is a key indicator of its thermal stability. youtube.com

Decomposition Stages: The TGA curve can reveal if the polymer degrades in single or multiple steps. mdpi.com The temperatures at which these steps occur and the corresponding weight losses provide insights into the degradation mechanism and the composition of the polymer. youtube.com For instance, the loss of moisture can be observed at lower temperatures (around 100°C), while the main polymer chain scission occurs at much higher temperatures. uc.eduyoutube.com

Residual Mass: The amount of material remaining at the end of the analysis can indicate the presence of inorganic fillers or char formation. youtube.com

By conducting TGA experiments at different heating rates, kinetic parameters such as the activation energy of degradation can be calculated, providing a deeper understanding of the polymer's degradation kinetics. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the molecular weight characteristics of the polymers derived from it.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.netpolymerchar.com The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. rsc.org Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer elution time. researchgate.net

A GPC system provides several key parameters that characterize a polymer:

Number-Average Molecular Weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths. researchgate.net

The data obtained from GPC is crucial for understanding how the polymerization conditions affect the final properties of the polymer. For example, in the synthesis of polyurethane prepolymers, GPC can be used to monitor the progress of the reaction and the distribution of oligomers. dtic.mil

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. spectroscopyonline.com This technique is particularly valuable for the analysis of complex mixtures containing this compound or its derivatives, allowing for the identification and quantification of individual components. nih.gov

In an LC-MS system, the sample is first injected into an LC column, where the different components are separated based on their chemical properties. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. spectroscopyonline.com This provides a unique "fingerprint" for each compound, allowing for its identification.

LC-MS is a powerful tool for:

Purity Assessment: Determining the purity of the this compound monomer and identifying any impurities.

Reaction Monitoring: Tracking the formation of products and by-products in the synthesis of derivatives and polymers.

Metabolite Identification: In biological studies, LC-MS can be used to identify the metabolites of compounds containing the this compound moiety. nih.gov

Analysis of Complex Samples: Quantifying target analytes in complex matrices, such as environmental water samples. dphen1.com

The use of tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace amounts of compounds in complex mixtures. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Isocyanatoethyl)morpholine, and what factors influence reaction efficiency?

  • Methodological Answer : A typical synthesis involves reacting morpholine derivatives with isocyanate-containing precursors. For example, analogous routes for N-(2-Chloroethyl)morpholine use 2-chloroethyl isocyanate and morpholine under controlled conditions . Key factors include:

  • Catalyst selection : Basic catalysts (e.g., NaOH) improve nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Exothermic reactions require cooling to minimize side products.
  • Purity of intermediates : Purification of precursors (e.g., via column chromatography) reduces byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the isocyanate group (NCO) at ~120-130 ppm in ¹³C NMR and absence of NH protons in ¹H NMR .
  • FT-IR : Confirm the isocyanate stretch at ~2250–2275 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the morpholine ring and isocyanate moiety .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of toxic isocyanate vapors .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store under inert gas (e.g., N₂) in airtight containers to prevent moisture-induced hydrolysis .
  • Spill management : Neutralize spills with dry sand or specialized isocyanate scavengers.

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity and interaction mechanisms of this compound in polymer synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the isocyanate group. For example, the LUMO of the NCO group predicts reactivity with polyols .
  • Molecular docking : Simulate interactions with biomolecules (e.g., enzymes) to assess biocompatibility in biomedical applications .
  • Reaction pathway modeling : Use software like Gaussian or ORCA to optimize transition states and predict kinetic barriers in urethane formation .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., urea derivatives from hydrolysis) and adjust moisture control .
  • Cross-validation : Compare results with analogous syntheses (e.g., 2-(4-Chlorophenyl)morpholine) to isolate compound-specific vs. methodological inconsistencies .

Q. What are the mechanistic insights into the catalytic role of this compound in urethane formation, and how do reaction conditions affect selectivity?

  • Methodological Answer :

  • Mechanism : The isocyanate group reacts with hydroxyl groups via nucleophilic addition-elimination, forming carbamate bonds. Steric hindrance from the morpholine ring can slow reactivity but improve regioselectivity .
  • Condition optimization :
  • Solvent effects : Non-polar solvents (e.g., toluene) favor urethane formation over side reactions.
  • Catalysts : Dibutyltin dilaurate accelerates reaction rates but may require post-synthesis purification .
  • Stoichiometry : Excess diol minimizes unreacted isocyanate residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.